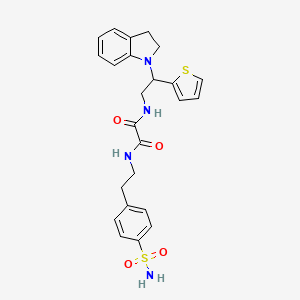

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide

Descripción

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a structurally complex oxalamide derivative. Its molecular architecture integrates two distinct pharmacophores:

Propiedades

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S2/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHFSBVGFSXSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the nitrogen atom.

Thiophene Introduction: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Oxalamide Formation: The oxalamide linkage is formed by reacting the intermediate with oxalyl chloride, followed by the addition of the sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the indole or thiophene moieties.

Reduction: Reduction reactions can target the oxalamide or sulfonamide groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the indole and thiophene moieties are often associated with anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the indole and thiophene groups.

Mecanismo De Acción

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the indole and thiophene groups can interact with various molecular targets through π-π stacking or hydrogen bonding.

Comparación Con Compuestos Similares

Key Structural Analogues and Their Properties

The following table summarizes critical structural and functional differences between the target compound and related oxalamides:

Functional and Metabolic Insights

Flavor Enhancement vs. Pharmacological Activity :

- S336 and its analogs (e.g., S5456) are optimized for flavor enhancement, leveraging pyridinyl and methoxybenzyl groups for receptor binding to hTAS1R1/hTAS1R3 umami taste receptors .

- In contrast, the target compound’s sulfamoylphenethyl group may redirect its utility toward therapeutic applications (e.g., enzyme inhibition or receptor antagonism), though this remains speculative without empirical data.

Metabolic Stability :

- S336 exhibits rapid metabolism in rat hepatocytes without detectable amide hydrolysis products, suggesting resistance to enzymatic degradation .

- The sulfamoyl group in the target compound may further enhance metabolic stability, as sulfonamides are less prone to hydrolysis compared to esters or amides .

- Toxicity and Safety Margins: S336’s NOEL of 100 mg/kg bw/day in rats provides a safety margin >33 million at current exposure levels (0.0002–0.003 μg/kg bw/day in food) . Structural similarities suggest the target compound may share comparable safety profiles, though sulfamoyl groups could introduce unique toxicokinetic considerations (e.g., renal clearance).

Actividad Biológica

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties, which suggest potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthetic methodologies, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

- Indole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Thiophene Group : Often associated with improved pharmacokinetic profiles and enhanced biological activity.

- Oxalamide Functional Group : This moiety contributes to the compound's ability to interact with various biological targets.

The molecular formula of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is , with a molecular weight of approximately 343.45 g/mol. The unique combination of these groups may lead to distinct mechanisms of action compared to simpler compounds.

Anti-inflammatory Activity

Research indicates that compounds containing indole and thiophene moieties exhibit significant anti-inflammatory properties. For example, the presence of the indole ring can inhibit pro-inflammatory cytokines, making it a suitable candidate for treating inflammatory diseases. In vitro studies have shown that similar compounds reduce inflammation markers in cell lines exposed to inflammatory stimuli.

Antimicrobial Properties

The sulfonamide group present in this oxalamide derivative is known for its antibacterial activity. Compounds with sulfonamide functionalities have been effectively used against various bacterial strains. Preliminary studies suggest that N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide may exhibit similar antimicrobial effects, although specific data on this compound remains limited.

Synthetic Methodologies

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves several steps:

- Formation of Indoline and Thiophene Moieties : This can be achieved through cyclization reactions starting from appropriate aniline derivatives.

- Introduction of the Oxalamide Linkage : The final assembly involves coupling the indoline and thiophene derivatives with oxalic acid or its derivatives under controlled conditions.

- Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.

In Vitro Studies

In a recent study, derivatives similar to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide were evaluated for their anti-inflammatory effects using macrophage cell lines. The results demonstrated a significant reduction in nitric oxide production, indicating potential use in inflammatory disorders.

Antimicrobial Testing

Another study focused on the antimicrobial activity of related oxalamides revealed that compounds containing thiophene and sulfonamide groups exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide could be further investigated for its therapeutic potential in treating infections.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C18H21N3O2S | Anti-inflammatory |

| N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C22H20ClN3O2S | Antitubercular |

| N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amide | C20H22N4O3 | Antioxidant |

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

- Best Practices :

- Strict control of anhydrous conditions for amide coupling.

- Standardized characterization (e.g., ¹H NMR δ 7.3–7.5 ppm for aromatic protons).

- Inter-lab validation via round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.